2-Benzyl-1H-pyrrolo[2,3-c]pyridine

Physicochemical profiling ADME prediction Lead optimization

2-Benzyl-1H-pyrrolo[2,3-c]pyridine (CAS 867034-22-8, synonym 2-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine) is a heterocyclic small molecule belonging to the 6-azaindole class, with molecular formula C14H12N2 and molecular weight 208.26 g/mol. The compound is characterized by a benzyl substituent at the 2-position of the pyrrolo[2,3-c]pyridine core, a bicyclic system consisting of a pyrrole ring fused to a pyridine ring at the [2,3-c] junction.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B11897754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(N2)C=NC=C3
InChIInChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-13-9-12-6-7-15-10-14(12)16-13/h1-7,9-10,16H,8H2
InChIKeyNQPFFMSPSVAWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Benzyl-1H-pyrrolo[2,3-c]pyridine (CAS 867034-22-8) Is a Well-Defined 6-Azaindole Scaffold for Medicinal Chemistry Sourcing


2-Benzyl-1H-pyrrolo[2,3-c]pyridine (CAS 867034-22-8, synonym 2-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine) is a heterocyclic small molecule belonging to the 6-azaindole class, with molecular formula C14H12N2 and molecular weight 208.26 g/mol [1]. The compound is characterized by a benzyl substituent at the 2-position of the pyrrolo[2,3-c]pyridine core, a bicyclic system consisting of a pyrrole ring fused to a pyridine ring at the [2,3-c] junction. The computed XLogP3-AA value of 2.9 provides an initial indicator of its lipophilicity profile [1]. The unsubstituted parent scaffold, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), serves as the biological isostere of indole and forms the core structure of kinase inhibitors, dopamine D4 receptor ligands, and thrombin inhibitors .

Why 2-Benzyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Casually Replaced by Other Pyrrolopyridine Regioisomers or N-Benzyl Analogs


The pyrrolo[2,3-c]pyridine scaffold exists in multiple regioisomeric forms (e.g., 5-azaindole [2,3-b], 6-azaindole [2,3-c], and 7-azaindole [3,2-c]), each presenting a distinct spatial orientation of the pyridine nitrogen, which critically influences hydrogen-bonding interactions with biological targets . Within the [2,3-c] series alone, the substitution position of the benzyl group—whether at N-1, C-2, C-3, or tetrahydro positions such as N-6—profoundly alters molecular shape, electronic distribution, and resultant pharmacological profile . For example, 1-benzyl-1H-pyrrolo[2,3-c]pyridine places the benzyl group on the pyrrole nitrogen, generating a different hydrogen-bond donor/acceptor pattern compared to the C-2 benzyl substitution of 2-benzyl-1H-pyrrolo[2,3-c]pyridine . General sourcing of ''a benzyl-azaindole'' without specifying the precise regioisomer and substitution position therefore carries a high risk of obtaining a compound with divergent reactivity, target engagement, and downstream assay reproducibility.

Procurement-Relevant Evidence: Physicochemical Identity, Supplier Specifications, and Available Bioactivity Data for 2-Benzyl-1H-pyrrolo[2,3-c]pyridine


Physicochemical Property Comparison: 2-Benzyl vs. 1-Benzyl vs. 6-Benzyl-Tetrahydro Pyrrolo[2,3-c]pyridine Analogs

In the absence of published direct head-to-head biological comparisons, the computed physicochemical profile of 2-benzyl-1H-pyrrolo[2,3-c]pyridine provides one of the few verifiable differentiation points. The compound possesses MW 208.26 g/mol, XLogP3-AA 2.9, 1 H-bond donor, 1 H-bond acceptor, and a topological polar surface area (TPSA) of 28.7 Ų [1]. In contrast, the 1-benzyl regioisomer 1-benzyl-3-pyridin-4-ylpyrrolo[2,3-c]pyridine has MW 285.35, XLogP 4.1, 3 H-bond acceptors, and TPSA 30.7 Ų [2]. These differences in logP (Δ = 1.2) and TPSA (Δ = 2.0 Ų) are large enough to meaningfully alter predicted membrane permeability and solubility according to standard drug-likeness filters [1][2].

Physicochemical profiling ADME prediction Lead optimization

Commercially Available Purity Specification — 2-Benzyl-1H-pyrrolo[2,3-c]pyridine at 95% Minimum Purity from AKSci

AKSci supplies 2-benzyl-1H-pyrrolo[2,3-c]pyridine (catalog 8994DT) with a minimum purity specification of 95% as verified by batch-specific Certificate of Analysis and SDS documentation . The unsubstituted parent scaffold 1H-pyrrolo[2,3-c]pyridine is available from BLD Pharm (CAS 271-29-4) and Sigma-Aldrich (AldrichCPR) but without the 2-benzyl functionalization essential for specific SAR programs . This purity threshold and documented quality assurance process provides procurement teams with a verifiable specification absent from many non-certified resellers of the parent scaffold.

Chemical sourcing Purity specification Quality assurance

Predicted Acid Dissociation Constant as a Reactivity and Formulation Determinant

The predicted pKa of 2-benzyl-1H-pyrrolo[2,3-c]pyridine is 15.11 ± 0.40 (ChemicalBook, predicted) . While this value reflects the pyrrole N–H acidity, it is substantially higher (weaker acid) than many common heterocyclic N–H compounds used in medicinal chemistry, such as indole (pKa ≈ 16–17 for pyrrole N–H; indole N–H pKa ≈ 21 in DMSO). At physiological pH 7.4, the compound is expected to remain predominantly neutral and unionized, with the benzyl group further modulating electron density at the pyrrole nitrogen compared to unsubstituted 6-azaindole . No comparative experimental pKa data for 1-benzyl or 3-benzyl regioisomers were identified in the searchable public domain at the time of this analysis.

Ionization state Formulation development Salt selection

Optimal Procurement and Research Application Scenarios for 2-Benzyl-1H-pyrrolo[2,3-c]pyridine Based on Current Evidence


Kinase Inhibitor Lead Generation Requiring a C-2 Functionalized 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a recognized kinase inhibitor scaffold, appearing in compounds targeting VEGFR-2, FGFR-1, IGF-1R, CDK12, Abl, Aurora-A, Blk, c-Raf, cSRC, and Src [6]. For medicinal chemistry teams exploring structure–activity relationships where C-2 benzyl substitution is hypothesized to occupy a hydrophobic pocket or modulate hinge-binding interactions, 2-benzyl-1H-pyrrolo[2,3-c]pyridine provides a pre-functionalized starting material that eliminates the need for de novo C-2 benzylation of the parent 6-azaindole. The 95% minimum purity specification from AKSci supports reproducible initial screening .

Proton Pump Inhibitor (PPI) Pharmacophore Expansion Using Pyrrolo[2,3-c]pyridine Derivatives

Patents assigned to Yuhan Corporation (US7662832B2, RU2385320C2, EP1787991A1) establish that pyrrolo[2,3-c]pyridine derivatives exhibit excellent proton pump inhibitory activity with the potential for reversible inhibition, addressing the irreversible inhibition liability of omeprazole-class PPIs [6]. While the specific 2-benzyl substitution is not claimed in these patents, the pyrrolo[2,3-c]pyridine core is explicitly described as the pharmacophoric scaffold. Research groups investigating reversible PPIs may therefore incorporate 2-benzyl-1H-pyrrolo[2,3-c]pyridine as a building block for further derivatization at positions R1–R5 as outlined in the Yuhan Markush structures .

CYP450 Inhibition Liability Screening with a Structurally Defined Pyrrolopyridine Probe

Compounds bearing the pyrrolo[2,3-c]pyridine scaffold have been evaluated for cytochrome P450 inhibition, though the specific 2-benzyl derivative was not identified among the publicly disclosed CYP inhibition datasets at the time of this analysis [6]. Researchers conducting drug–drug interaction liability screening may employ 2-benzyl-1H-pyrrolo[2,3-c]pyridine as a structurally defined probe to establish baseline CYP inhibition profiles (e.g., against CYP2C9, CYP2C19, CYP1A2) for the C-2 benzyl-substituted 6-azaindole series, using established human liver microsome assay protocols [6].

Dopamine Receptor Ligand Design Based on the Pyrrolo[2,3-c]pyridine Scaffold

Patent US5700809 discloses pyrrolo[2,3-b]pyridine derivatives as ligands for dopamine receptor subtypes, particularly for the treatment of schizophrenia and disorders of the dopamine system [6]. While the [2,3-c] regioisomer is not the primary focus of this patent, the close structural analogy between [2,3-b] and [2,3-c] azaindoles supports the exploration of the latter as a dopamine receptor ligand scaffold. The 2-benzyl-1H-pyrrolo[2,3-c]pyridine offers a regioisomerically distinct alternative to the [2,3-b] series, enabling head-to-head evaluation of how pyridine nitrogen position affects dopamine receptor subtype selectivity [6].

Quote Request

Request a Quote for 2-Benzyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.